Orthogonal Functional Group Reactivity Advantage
CAS 51640-97-2 presents a unique synthetic advantage over closely related tetrahydroquinazoline analogs that lack either the 2-amino or 4-carboxylic acid group. Specifically, the 2-amino group (pKa ~7–9 for aromatic/heteroaromatic amines in similar environments) provides a nucleophilic site amenable to amide bond formation with activated carboxylic acids, sulfonyl chlorides, or isocyanates under mild conditions, while the 4-carboxylic acid moiety (pKa ~3–4) remains available for orthogonal activation and coupling after deprotonation or esterification . In contrast, 5,6,7,8-tetrahydroquinazoline-4-carboxylic acid (CAS not available; compound lacking 2-amino substitution) offers only a single carboxylic acid reactive site, necessitating protection/deprotection sequences for scaffold elaboration at multiple positions. Similarly, 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid (synthesized concurrently from the same starting material) possesses a 2-oxo group with reduced nucleophilicity and altered tautomeric preference, fundamentally changing its reactivity profile in nucleophilic substitution and condensation reactions [1].
Comparator analogs: 1 reactive site only
| Evidence Dimension | Number of orthogonally reactive functional groups available for sequential derivatization |
|---|---|
| Target Compound Data | Two orthogonally reactive sites (2-amino group + 4-carboxylic acid) |
| Comparator Or Baseline | 5,6,7,8-tetrahydroquinazoline-4-carboxylic acid: one reactive site (4-carboxylic acid only); 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid: one primary reactive site (4-carboxylic acid) with 2-oxo group exhibiting attenuated nucleophilicity |
| Quantified Difference | 2 reactive sites vs 1 reactive site for scaffold diversification |
| Conditions | Synthetic derivatization under standard amide coupling, esterification, and nucleophilic substitution conditions |
Why This Matters
This functional group orthogonality directly reduces the number of synthetic steps required for multi-point scaffold diversification, improving overall yield and reducing material costs in medicinal chemistry campaigns.
- [1] Armarego WLF. Quinazolines. Part XIX. Reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1. 1973. View Source
